Mannitan monolaurate
Description
Historical Context of Polyol Ester Research and Development
Research and development into ester-based compounds, including polyol esters, have a history spanning several decades. Since the early 1980s, there has been active exploration and development of ester-based dielectric fluids, with the first commercial synthetic polyol ester introduced in 1984 as an environmentally acceptable alternative in certain applications. researchgate.net The desirable properties of synthetic polyol esters spurred interest in more cost-effective ester chemistries, leading to the evaluation of natural (vegetable oil) ester dielectric coolants in the early 1990s. researchgate.net This period saw significant research programs aimed at improving properties like low-temperature flow and oxidation stability of natural esters. researchgate.net The general field of polyol ester lubricants has seen rapid development in recent years, driven by requirements for non-toxic, low-odor, and highly biodegradable products. jxjygd.cn The synthesis of numerous compounds with emulsifying properties has been a continuous area of research over time. archive.org
Academic Relevance and Research Trajectories of Mannitan Monolaurate within Surfactant Chemistry
Within surfactant chemistry, this compound holds academic relevance as a non-ionic surfactant. atamanchemicals.comchemistrydocs.comontosight.ai Its function as an emulsifier and solubilizer is a key area of study. ontosight.airesearchgate.netresearchgate.netresearchgate.net Research trajectories involving this compound include its investigation for use in microemulsion systems, particularly in the context of drug delivery. vulcanchem.com More recently, it has been explored in the development of nanoemulsions aimed at enhancing the bioavailability and absorption of lipophilic compounds, such as certain vitamins. researchgate.netresearchgate.netresearchgate.net Studies have indicated that the dispersion of compounds using a solubilizer like this compound in an aqueous vehicle can significantly impact their absorption compared to oily preparations. researchgate.netresearchgate.net
Classification and Structural Relationship within the Anhydrosugar Ester Family
This compound belongs to the family of anhydrosugar esters, specifically as a fatty acid ester of mannitan. google.comepo.orggoogle.com Mannitan is an anhydride (B1165640) derived from mannitol (B672), a sugar alcohol. google.comepo.orgnih.gov Structurally, this compound is closely related to sorbitan (B8754009) monolaurate (often known by the trade name Span 20), which is derived from sorbitol, another sugar alcohol. ontosight.ai Both are formed by the esterification of a hexitol-derived anhydride with lauric acid. atamanchemicals.comontosight.ai These compounds are classified as non-ionic surfactants, possessing a lipophilic tail (the lauric acid portion) and a hydrophilic head (the mannitan/sorbitan portion). atamanchemicals.comontosight.ai They are also broadly categorized under saccharide ester surfactants or polyol esters. google.comgoogle.com
Current Research Landscape and Gaps in Fundamental Understanding
The current research landscape for this compound primarily involves its application in enhancing the delivery and absorption of other chemical entities, particularly in the form of nanoemulsions for lipophilic compounds. researchgate.netresearchgate.netresearchgate.net The broader field of polyol esters continues to see research focused on developing new products with improved performance characteristics, including enhanced oxidation stability, high-temperature performance, and biodegradability, driven by the demand for sustainable and high-performance materials. globalgrowthinsights.com While the applied research demonstrating the efficacy of formulations containing this compound as an emulsifier and solubilizer is evident, detailed research specifically focused on the fundamental chemical behavior, synthesis pathways, or unique properties of pure this compound, distinct from its common co-occurrence with related sorbitan esters in commercial products like Polysorbate 20 (which is a mixture containing polyoxyethylene sorbitan monolaurate, where the monolaurate fraction is only a part of the mixture), appears less prominent in the immediately available research landscape. science.gov General complexities in the hydrodynamics of emulsification also suggest areas where fundamental understanding could be further deepened. archive.org
Here is a table summarizing some key chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₆ | PubChem nih.gov |
| Molecular Weight | 346.5 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 346.23553880 Da | PubChem nih.gov |
| XLogP3 | 3.7 | PubChem nih.gov |
| CAS Numbers | 1341-12-4, 120200-78-4 | PubChem nih.gov |
| Synonyms | This compound | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
120200-78-4 |
|---|---|
Molecular Formula |
C8H9ClO |
Synonyms |
MANNITAN LAURATE |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Kinetics of Mannitan Monolaurate
Enzymatic Synthesis Pathways: Biocatalysis and Optimization
Enzymatic synthesis of fatty acid esters, including those involving sugar alcohols like mannitan, often utilizes lipases as biocatalysts. These enzymes offer advantages such as high specificity, operation under mild conditions, and reduced byproduct formation, aligning with green chemistry principles.
Lipase-Catalyzed Esterification Mechanisms and Specificity Studies
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) catalyze the hydrolysis of ester bonds in triglycerides but can also catalyze the reverse reaction, esterification or transesterification, in low water environments scielo.brnih.gov. The mechanism typically involves a catalytic triad (B1167595) (often Ser-His-Asp) where the serine residue acts as a nucleophile, attacking the carbonyl group of the fatty acid or ester researchgate.net. This forms a tetrahedral intermediate, followed by the release of the alcohol (or polyol) and the formation of an acyl-enzyme intermediate. The alcohol (or polyol) then attacks the acyl-enzyme, leading to the formation of the ester product and regeneration of the free enzyme.
The specificity of lipases is influenced by factors such as the chain length and structure of the fatty acid and the alcohol or polyol substrate, as well as the reaction medium nih.govucla.edu. While specific studies on lipase (B570770) specificity for mannitan and lauric acid in the synthesis of mannitan monolaurate are limited in the provided search results, research on similar substrates like glycerol (B35011) and other sugar derivatives indicates that lipases can exhibit regioselectivity, favoring esterification at specific hydroxyl groups mdpi.comresearchgate.net. The cyclic structure of mannitan, derived from mannitol (B672) dehydration acs.orgmdpi.com, presents multiple hydroxyl groups that could potentially be esterified. Lipase specificity would dictate the regioselectivity of lauric acid addition, ideally favoring the formation of the monolaurate ester over di- or tri-esters.
Optimization of Bioreaction Conditions: Temperature, pH, Solvent Systems
Optimization of enzymatic synthesis conditions is crucial for maximizing yield, reaction rate, and enzyme stability. Key parameters include temperature, pH, and the choice of solvent system acs.orgscielo.org.mx.
Temperature: Enzymatic reactions have optimal temperatures where activity is highest. However, this must be balanced against enzyme stability, as elevated temperatures can lead to denaturation acs.org. Studies on lipase-catalyzed esterification of fatty acids with various alcohols and polyols often report optimal temperatures ranging from 30°C to 60°C scielo.org.mxrsc.orgnih.gov. For the synthesis of this compound, the optimal temperature would depend on the specific lipase used and the solvent system.
pH: While lipases function in low-water or organic media for synthesis, the optimal pH of the aqueous environment from which the enzyme was derived or conditioned can still influence its activity and stability when trace water is present or interacts with the enzyme structure acs.org. The ionization state of amino acid residues in the enzyme's active site is pH-dependent, affecting catalysis. Optimal pH values for lipase activity typically range from neutral to slightly alkaline acs.org.
Solvent Systems: The choice of solvent significantly impacts substrate solubility, enzyme activity and stability, and the position of the esterification equilibrium (by affecting water activity) mdpi.commdpi.comresearchgate.net. Lipase-catalyzed esterification is often carried out in non-aqueous or low-water media to favor ester synthesis over hydrolysis nih.gov. Organic solvents, supercritical fluids, or solvent-free systems can be employed mdpi.comnih.gov. The polarity of the solvent can influence enzyme conformation and substrate accessibility to the active site mdpi.comresearchgate.net. Hydrophobic solvents are often preferred for esterification to minimize water content and enhance the solubility of nonpolar substrates like lauric acid. However, the polyol substrate (mannitan) is more polar, presenting a challenge for co-solubility. Binary solvent systems or novel media like deep eutectic solvents (DESs) have been explored to address this mdpi.commdpi.comnih.gov.
While specific optimization data for enzymatic this compound synthesis is not detailed in the search results, studies on similar lipase-catalyzed esterifications provide insights into typical optimal conditions.
| Parameter | Typical Range (Lipase Esterification of Similar Compounds) | Potential Relevance for this compound Synthesis |
| Temperature | 30 - 60 °C scielo.org.mxrsc.orgnih.gov | Likely within this range, specific to chosen lipase. |
| pH (of conditioning) | Neutral to slightly alkaline acs.org | Important for enzyme activity and stability. |
| Solvent System | Non-aqueous, low-water organic solvents, DESs mdpi.commdpi.comnih.gov | Necessary to shift equilibrium towards ester synthesis. Co-solvency of mannitan and lauric acid is a consideration. |
| Substrate Molar Ratio | Varies depending on desired product (mono-, di-, tri-ester) nih.govresearchgate.net | Excess polyol (mannitan) may favor monolaurate formation. researchgate.netchimia.ch |
Green Chemistry Principles in Enzymatic Synthesis
Enzymatic synthesis of this compound aligns well with several green chemistry principles organic-chemistry.orgpolimi.it. The use of lipases as biocatalysts allows reactions to be conducted under mild temperatures and pressures, reducing energy consumption compared to high-temperature chemical processes scielo.brpolimi.it. Enzymatic reactions are often highly selective, minimizing the formation of unwanted byproducts and simplifying downstream purification polimi.itresearchgate.net. Furthermore, the ability to perform these reactions in environmentally friendly solvent systems, including solvent-free conditions or using renewable solvents or DESs, reduces the reliance on volatile organic compounds mdpi.comnih.govije.ir. The use of immobilized enzymes allows for their recovery and reuse, improving process economics and reducing waste nih.govpolimi.it.
Chemical Synthesis Routes: Esterification and Transesterification
Chemical synthesis of fatty acid esters typically involves esterification of a fatty acid with an alcohol or polyol, or transesterification between a fatty acid ester and a polyol. These reactions are often catalyzed by acids or bases.
Direct Esterification Techniques with Lauric Acid
Direct esterification involves the reaction between a carboxylic acid (lauric acid) and an alcohol or polyol (mannitan or mannitol, followed by cyclization). This reaction is typically acid-catalyzed researchgate.net.
The general reaction involves the attack of the hydroxyl group of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of water.
RCOOH + R'OH <=> RCOOR' + H₂O
For this compound synthesis, this would involve lauric acid reacting with a hydroxyl group on the mannitan molecule. The reaction is reversible, and removing water from the reaction mixture is essential to drive the equilibrium towards product formation chimia.ch.
Acid catalysts commonly used include mineral acids (e.g., sulfuric acid) or organic acids (e.g., p-toluenesulfonic acid), as well as solid acid catalysts like ion exchange resins researchgate.net. High temperatures are often required to achieve practical reaction rates and facilitate water removal chimia.ch.
A patent describes the preparation of partial lauric acid esters of polyhydric alcohols, including this compound, by reacting a polyhydroxylic material (such as mannitol, which can form mannitan in situ) with lauric acid or coconut oil fatty acids (which contain lauric acid) in the presence of a catalyst like a small amount of sodium hydroxide (B78521) at elevated temperatures (e.g., 200-300°C) ije.ir. This process likely involves both esterification and cyclization/transesterification reactions. The use of coconut oil as a source of fatty acids introduces a mixture of fatty acids, potentially leading to a product that is not solely this compound but a mixture of mannitan esters.
While the patent indicates a chemical route, detailed kinetic studies or comprehensive data tables specifically for the direct esterification of mannitan with pure lauric acid under various chemical conditions were not found in the provided search results. Studies on the esterification of glycerol with lauric acid provide some insight into the parameters involved in chemical synthesis, such as the effect of catalyst loading, temperature, and reactant ratio on conversion and selectivity researchgate.netchimia.ch. These studies often show that higher temperatures and catalyst concentrations generally lead to increased conversion, but can also influence selectivity towards mono-, di-, or triglycerides. researchgate.netchimia.ch
| Parameter | Typical Range (Chemical Esterification of Glycerol with Lauric Acid) | Potential Relevance for this compound Synthesis |
| Temperature | 110 - 140 °C (with catalyst) chimia.ch | Higher temperatures than enzymatic routes typically required. |
| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid, solid acids), Base catalysts (e.g., NaOH) researchgate.netije.ir | Catalyst choice impacts reaction rate and selectivity. |
| Reactant Molar Ratio | Excess polyol often used to favor monoester researchgate.netchimia.ch | Excess mannitan or mannitol likely favors monolaurate. |
| Water Removal | Essential to drive equilibrium chimia.ch | Techniques likeDean-Stark apparatus or vacuum are crucial. |
Transesterification, another chemical route, involves the reaction of lauric acid alkyl esters (e.g., methyl laurate) with mannitan, catalyzed by acids or bases. This method can be advantageous when the fatty acid is more readily available as an ester.
Transesterification Processes Involving Methyl Laurate
The synthesis of this compound can be effectively achieved through transesterification, a process involving the reaction of mannitan with a lauric acid ester, such as methyl laurate. This method is often preferred over direct esterification with lauric acid due to potentially milder reaction conditions and better control over product distribution. In a typical transesterification, mannitan reacts with methyl laurate, resulting in the formation of this compound and methanol (B129727) as a byproduct. The reaction is generally reversible, and the removal of methanol drives the equilibrium towards product formation.
Studies on the synthesis of related sugar esters, such as sorbitan (B8754009) monolaurate, often utilize transesterification of sorbitan with methyl laurate google.comgoogleapis.com. These processes typically involve heating the reactants under controlled conditions, often in the presence of a catalyst, to facilitate the exchange of the methyl group from methyl laurate with a hydroxyl group on the mannitan molecule. The reaction temperature and pressure, as well as the molar ratio of reactants, are critical parameters influencing the conversion and selectivity towards the monoester. For instance, the transesterification of sorbitan with methyl laurate has been reported at temperatures ranging from 140°C to 190°C under a nitrogen stream google.comgoogleapis.com. The disappearance of the methyl laurate raw material spot on thin-layer chromatography is often used to monitor reaction completion google.comgoogleapis.com.
Catalyst Development and Mechanistic Investigations in Chemical Synthesis
Catalysts play a pivotal role in accelerating the transesterification reaction and influencing the product distribution, minimizing the formation of unwanted by-products like diesters and triesters. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of sugar esters.
Commonly employed catalysts in the synthesis of sorbitan esters include various acidic and alkaline substances. Acid catalysts such as concentrated sulfuric acid, p-toluenesulfonic acid, and phosphoric acid have been utilized globethesis.comresearchgate.net. Alkaline catalysts, including potassium hydroxide, sodium hydroxide, potassium carbonate, and sodium carbonate, are also effective globethesis.comresearchgate.net. Metal oxide catalysts, such as ZnO, have also shown promise in promoting the reaction globethesis.com.
Mechanistic investigations reveal that the catalyst facilitates the nucleophilic attack of a hydroxyl group of mannitan on the carbonyl carbon of methyl laurate. In the case of acidic catalysis, the acid activates the carbonyl group, making it more susceptible to attack. Alkaline catalysts, on the other hand, can deprotonate the hydroxyl groups of mannitan, increasing their nucleophilicity. For certain metal catalysts like tin compounds, a Lewis acid mechanism involving coordination to the ester carbonyl has been proposed for transesterification rsc.org. The choice of catalyst significantly impacts the reaction rate, selectivity, and the ease of downstream processing and purification.
Reaction Kinetics and Thermodynamic Analysis of Synthetic Pathways
Understanding the reaction kinetics and thermodynamics of this compound synthesis is crucial for optimizing reaction conditions and predicting product yield. The transesterification reaction is an equilibrium-limited process. The rate of the reaction is influenced by factors such as temperature, catalyst concentration, reactant concentrations, and the efficiency of methanol removal.
Kinetic studies on similar transesterification reactions, such as the synthesis of glycerol monolaurate, have investigated the effect of catalyst loading, reaction temperature, and reactant ratios on conversion and yield dergipark.org.tr. These studies often involve monitoring the decrease in reactant concentration and the increase in product concentration over time. For instance, in the synthesis of glycerol monolaurate catalyzed by modified montmorillonite, a fast reaction rate was observed within the first few hours, with the reaction reaching a plateau thereafter, indicating the influence of equilibrium dergipark.org.tr. The reaction temperature significantly impacts the reaction rate and equilibrium position; higher temperatures generally lead to faster rates but may also favor the formation of by-products or lead to degradation dergipark.org.tr.
Purification and Isolation Methodologies in Academic Synthesis
Synthesized this compound is typically obtained as a mixture containing the desired monoester, unreacted starting materials (mannitan and methyl laurate), and potential by-products such as mannitan dilaurate and trilaurate, as well as isosorbide (B1672297) esters if isosorbide is formed during the process researchgate.netbtsjournals.comrsc.org. Achieving high purity this compound requires effective purification and isolation techniques.
Chromatographic Separation Techniques for Purity Enhancement
Chromatography is a widely used technique for the separation and purification of complex mixtures of organic compounds, including sugar esters. Various chromatographic methods can be employed depending on the scale and desired purity.
Thin-layer chromatography (TLC) is often used for monitoring the progress of the synthesis reaction and for preliminary analysis of the reaction mixture google.comgoogleapis.comresearchgate.net. It helps in visualizing the separation of reactants, products, and by-products based on their different polarities.
Column chromatography, particularly flash chromatography, is effective for purifying larger quantities of the crude product. This technique involves separating the components of the mixture based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and elution with a suitable solvent system byjus.commasterorganicchemistry.com. By carefully selecting the mobile phase, this compound can be separated from less polar by-products (like diesters) and more polar components (like unreacted mannitan).
High-performance liquid chromatography (HPLC) provides higher resolution and is suitable for analytical purposes to determine the purity of the synthesized this compound and quantify the different components in the mixture researchgate.netrroij.comcem.compharmacompass.comjmb.or.kr. Preparative HPLC can be used for purifying smaller quantities to very high purity levels for characterization or specific applications cem.comatlanchimpharma.com. Gas chromatography (GC) has also been reported for the analysis of sorbitol fatty acid esters, including sorbitan monolaurate, often after derivatization researchgate.net.
Crystallization and Solvent Extraction for Product Isolation
Crystallization is a powerful purification technique for solid compounds based on differences in solubility in a given solvent or mixture of solvents byjus.comrroij.comwikipedia.orgemu.edu.tresisresearch.org. While this compound can exist as a viscous liquid or waxy solid shreechem.in, crystallization can be applied if conditions are found where it selectively crystallizes from the reaction mixture or a suitable solvent. The process typically involves dissolving the crude product in a hot solvent in which the desired compound is soluble but impurities are either more soluble or insoluble. Upon cooling, the pure compound crystallizes, leaving soluble impurities in the mother liquor. Filtration is then used to separate the crystals from the liquid phase wikipedia.orgemu.edu.tresisresearch.org. Recrystallization can be performed to further enhance purity wikipedia.orgesisresearch.org.
Solvent extraction is another fundamental technique used for isolating the desired product from a reaction mixture based on differential solubility in two immiscible solvents masterorganicchemistry.comrroij.comcem.comatlanchimpharma.comwikipedia.org. This can be particularly useful in the initial workup of the reaction mixture to remove highly polar or nonpolar impurities before employing chromatographic or crystallization techniques. For example, extracting the reaction mixture with a suitable organic solvent can isolate the less polar ester products from more polar unreacted polyols or inorganic salts if homogeneous catalysts were used.
Advanced Techniques for By-product Characterization
Identifying and characterizing the by-products formed during the synthesis of this compound is essential for understanding the reaction pathway, optimizing conditions to minimize their formation, and ensuring the purity of the final product.
Spectroscopic techniques are invaluable for structural elucidation of by-products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) can provide detailed information about the chemical structure of isolated impurities rroij.com. Infrared (IR) spectroscopy can help in identifying functional groups present in the by-products rroij.com. Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS or LC-MS), is highly effective for determining the molecular weight and fragmentation patterns of the different components in the reaction mixture, allowing for the identification of various mono-, di-, and tri-esters, as well as other potential impurities like isosorbide esters rroij.comjmb.or.krbiointerfaceresearch.com.
Chromatographic techniques, particularly GC and HPLC with appropriate detectors, are also used not only for separation but also for quantifying the amount of by-products present in the crude and purified samples researchgate.net. This quantitative analysis is crucial for assessing the efficiency of the synthesis and purification processes.
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Elucidation of Mannitan Monolaurate
Stereochemistry and Isomeric Forms Research
Stereochemistry is a crucial aspect of mannitan monolaurate due to the presence of chiral centers within the mannitan portion of the molecule. Stereoisomers are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms. saskoer.camasterorganicchemistry.comlibretexts.org
Positional Isomers and their Relative Abundances in Synthesized Products
Chiral Analysis and Optical Purity Determination
The mannitan core of this compound contains multiple chiral centers, arising from the stereochemistry of the original mannitol (B672). saskoer.cauou.ac.in Molecules with chiral centers can exist as enantiomers, which are non-superimposable mirror images of each other. saskoer.camasterorganicchemistry.comlibretexts.orgskpharmteco.com The presence of multiple chiral centers also allows for the existence of diastereomers, which are stereoisomers that are not mirror images. saskoer.camasterorganicchemistry.comlibretexts.org
Chiral analysis is essential to determine the enantiomeric and diastereomeric composition of this compound. Techniques for chiral analysis typically involve methods that can differentiate between stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary technique for determining chiral purity. skpharmteco.comcat-online.com Gas chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), can also be used for chiral analysis, often after derivatization to make the compounds more volatile. cat-online.comgoogleapis.com Optical rotation measurement is a legacy technique that can indicate the presence of an enantiomeric excess, although it may not provide detailed information about the composition of mixtures or the presence of diastereomers. skpharmteco.comstereoelectronics.orgmasterorganicchemistry.com Determining the optical purity, often expressed as enantiomeric excess (e.e.), is crucial for applications where specific stereoisomers may have different physical or biological properties. uou.ac.incat-online.comstereoelectronics.orgmasterorganicchemistry.com
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and gaining insights into its conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D-NMR Studies on Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of organic molecules like this compound. nih.govepo.org Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in the molecule and their local chemical environment, including their connectivity and the presence of nearby functional groups. hmdb.ca Carbon-13 NMR (¹³C NMR) provides similar information for the carbon skeleton. The chemical shifts and splitting patterns observed in ¹H and ¹³C NMR spectra are characteristic of specific structural features within this compound, such as the ester linkage, the fatty acid chain, and the cyclic mannitan ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can help confirm its structure. wikipedia.orgmeasurlabs.comchromatographyonline.com In MS, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org The resulting mass spectrum shows the abundance of ions at different m/z values.
For this compound, the molecular ion peak would correspond to the molecular weight of the intact molecule, potentially with the addition of a proton or another adduct depending on the ionization technique used. Fragmentation of the molecule during the ionization process provides characteristic fragment ions. The pattern of these fragment ions can be matched to known fragmentation pathways for similar molecules, providing strong evidence for the proposed structure. Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions, offering more detailed structural information. wikipedia.orgchromatographyonline.comresearchgate.net While specific fragmentation data for this compound were not detailed in the search results, MS is a standard technique for verifying the molecular weight and structural integrity of synthesized compounds. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. triprinceton.orgksu.edu.saresearchgate.netuni-siegen.de These techniques measure the vibrations of chemical bonds when the molecule interacts with infrared light (IR) or undergoes inelastic scattering of light (Raman). triprinceton.orgksu.edu.sauni-siegen.de
The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. These would include bands for the ester carbonyl group (C=O), the aliphatic C-H bonds in the lauric acid chain, the O-H stretching vibrations from any remaining free hydroxyl groups on the mannitan ring, and C-O stretching vibrations within the ester and the cyclic ether of the mannitan core. epo.orgmdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. triprinceton.orgksu.edu.saresearchgate.net Raman scattering is particularly sensitive to vibrations of nonpolar bonds and symmetric vibrations. For this compound, the Raman spectrum would likely show strong signals from the C-C stretching vibrations of the fatty acid chain and potentially from the ring vibrations of the mannitan core. By analyzing the positions and intensities of the bands in both the IR and Raman spectra, the presence of the expected functional groups and structural moieties in this compound can be confirmed. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 14080301 |
| Mannitol | 6251 |
| Lauric acid | 389 |
| Sorbitan (B8754009) monolaurate | 16218599 |
Interactive Data Tables
While specific quantitative data on positional isomer abundances or detailed spectroscopic peak assignments for this compound were not extensively found in the provided search results, the principles discussed in the spectroscopic sections can be illustrated with example data if it were available from specific research studies. For instance, a table could be created to show characteristic IR absorption bands and their corresponding functional groups, or a table summarizing key NMR chemical shifts for different proton or carbon environments in the molecule.
Example of a potential interactive table structure (without actual data):
| Spectroscopic Technique | Functional Group / Moiety | Characteristic Band (cm⁻¹ for IR/Raman, ppm for NMR) | Notes |
| IR Spectroscopy | Ester C=O | [Value] | Stretching vibration |
| IR Spectroscopy | Aliphatic C-H | [Value] | Stretching vibrations |
| IR Spectroscopy | O-H (if present) | [Value] | Stretching vibration |
| ¹H NMR Spectroscopy | Fatty acid -CH₂- | [Range of values] | Integration would indicate number of protons |
| ¹³C NMR Spectroscopy | Ester C=O | [Value] | Carbonyl carbon |
| ¹³C NMR Spectroscopy | Mannitan ring carbons | [Range of values] | Distinct signals depending on environment |
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials. wikipedia.orgmalvernpanalytical.comforcetechnology.comdrawellanalytical.com When a beam of X-rays interacts with a crystalline sample, it diffracts in specific directions according to Bragg's Law, which relates the angle of diffraction to the spacing between atomic planes in the crystal lattice. drawellanalytical.com By measuring the angles and intensities of the diffracted X-rays, a diffraction pattern is generated, which is unique to the specific crystalline phase of the material. malvernpanalytical.comforcetechnology.com
XRD analysis can provide crucial information about the crystalline structure of this compound, if it exists in a crystalline form. This includes the unit cell dimensions, space group symmetry, and the positions of atoms within the unit cell. wikipedia.org This detailed structural information is essential for understanding how the molecules pack together in the solid state, which can influence properties such as melting point, solubility, and stability. wikipedia.org Powder XRD is commonly used for analyzing polycrystalline samples, providing a diffraction pattern that serves as a "fingerprint" for identifying the crystalline phases present. malvernpanalytical.comforcetechnology.com Single-crystal XRD, if suitable crystals can be obtained, provides even more detailed structural information, allowing for the complete determination of the molecular conformation and packing in the crystal lattice. wikipedia.org
Thermal Behavior and Phase Transition Studies (Focus on Methodologies and Fundamental Phenomena)
The thermal behavior of a substance like this compound involves how its physical properties change with temperature. This includes phenomena such as melting, crystallization, and solid-state phase transitions. Studying thermal behavior is crucial for understanding the stability, processing, and application of the compound.
Methodologies commonly used to study thermal behavior and phase transitions include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification and quantification of thermal events such as melting points, crystallization temperatures, and glass transition temperatures. researchgate.net TGA measures the change in mass of a sample as a function of temperature, which can indicate decomposition or the loss of volatile components. researchgate.net High-temperature XRD can also be used to observe changes in crystal structure as a function of temperature, identifying solid-state phase transitions. researchgate.netmdpi.com Dilatometry is another technique that measures changes in sample dimensions with temperature, providing information about thermal expansion and phase transitions that involve volume changes. researchgate.netmdpi.com
Fundamental phenomena associated with thermal behavior and phase transitions include changes in molecular mobility, intermolecular interactions, and crystal packing. Melting, for instance, involves the transition from an ordered crystalline solid to a disordered liquid state, requiring energy to overcome the intermolecular forces holding the crystal lattice together. Solid-state phase transitions involve a rearrangement of molecules within the crystal lattice, leading to a change in crystal structure without melting. uni-heidelberg.de These transitions can be influenced by factors such as temperature, pressure, and the presence of impurities. uni-heidelberg.de The study of phase transitions often involves analyzing critical behavior and identifying critical points where different phases coexist or transition occurs. uni-heidelberg.desissa.itvt.edu
Rheological Properties in Complex Systems: Microstructural Impact
Rheology is the study of the flow and deformation of matter. For compounds like this compound, which can be used in various formulations, understanding their rheological properties in complex systems (e.g., emulsions, dispersions, gels) is essential for predicting and controlling their performance. Rheological properties are highly dependent on the microstructure of the system.
In complex systems, this compound can interact with other components, such as water, oils, and other surfactants, to form various microstructures, including micelles, vesicles, or liquid crystalline phases. These microstructures significantly influence the macroscopic rheological behavior, such as viscosity, viscoelasticity, and yield stress. mdpi.comresearchgate.netnih.gov
For example, in aqueous systems, this compound, being a surfactant, can form micelles above its critical micelle concentration. The shape and size of these micelles (e.g., spherical, wormlike) can change with concentration, temperature, and the presence of other additives, leading to variations in viscosity. nih.gov At higher concentrations, these micelles can entangle or pack together, forming more complex structures that result in non-Newtonian flow behavior, such as shear-thinning. mdpi.comresearchgate.net
The formation of liquid crystalline phases, which are ordered arrangements of molecules with properties between those of a conventional liquid and a solid crystal, can also dramatically affect rheology. These phases can impart rigidity or high viscosity to a system. The specific type of liquid crystalline phase formed (e.g., lamellar, hexagonal) depends on the molecular structure of the surfactant, its concentration, and temperature.
Detailed research findings in this area often involve using rheometers to measure properties like shear viscosity, storage modulus (G'), and loss modulus (G'') as a function of shear rate, frequency, or time. researchgate.netnih.gov Techniques such as Small-Angle X-ray Scattering (SAXS) or microscopy (e.g., polarized light microscopy, electron microscopy) are used in parallel to characterize the microstructures present in the system and correlate them with the observed rheological behavior. mdpi.comresearchgate.net Studies have shown that the interplay between attractive and repulsive forces between components, such as hydrophobic interactions and electrostatic repulsion, can significantly influence microstructure formation and, consequently, rheological properties. mdpi.comnih.gov The regularity of molecular structures and the presence of hydrogen bonding can also play a crucial role in determining the resulting microstructures and rheological performance. mdpi.comnih.gov
Interfacial Phenomena, Surface Chemistry, and Mechanistic Studies of Mannitan Monolaurate
Adsorption at Liquid-Liquid and Liquid-Air Interfaces: Mechanistic Studies
Surfactants like Mannitan monolaurate exhibit adsorption at interfaces, driven by their amphiphilic nature. This adsorption leads to a reduction in interfacial tension, a crucial factor in the formation and stability of dispersions. The mechanisms governing this adsorption and the resulting interfacial properties are subject to detailed study.
Surface Tension Reduction and Adsorption Isotherms
The relationship between the concentration of a surfactant in the bulk phase and the amount adsorbed at the interface at a constant temperature is described by adsorption isotherms. psgcas.ac.in These isotherms provide insights into the adsorption mechanism, the maximum surface coverage, and the interaction between adsorbed molecules. Common models used to describe adsorption isotherms include the Langmuir, Freundlich, and Brunauer, Emmett, and Teller (BET) equations. iptsalipur.orgpsgcas.ac.in The Gibbs adsorption isotherm equation quantitatively relates the change in surface tension to the surface excess concentration of the surfactant. iptsalipur.orgpsgcas.ac.in
While specific adsorption isotherm data for this compound were not extensively detailed in the search results, the general principles of surfactant adsorption and surface tension reduction apply. Studies on other surfactants, such as cetyltrimethylammonium bromide (CTAB) and proteins, demonstrate the typical shape of surface tension isotherms, where the surface tension decreases with increasing surfactant concentration until reaching a plateau at the critical micelle concentration (CMC), beyond which micelles form in the bulk solution. nih.govmdpi.com
The effectiveness of a surfactant in reducing surface tension is influenced by its molecular structure, including the balance between its hydrophilic and lipophilic portions, often quantified by the Hydrophile-Lipophile Balance (HLB) value. Surfactants with appropriate HLB values are selected for specific applications (e.g., W/O or O/W emulsions). unique-therapeutics.com
Interfacial Rheology and Film Formation Dynamics
The behavior of surfactant molecules at the interface can also influence the mechanical properties of the interface, known as interfacial rheology. aber.ac.ukrheologylab.com Adsorbed surfactant molecules can form a film at the interface that possesses viscoelastic properties, contributing to the stability of dispersed systems like foams and emulsions. nih.govaber.ac.ukrheologylab.com
Interfacial rheology studies measure the resistance of the interfacial film to deformation, which can be dilatational (changes in interfacial area) or shear (changes in interfacial shape). rheologylab.comethz.ch The formation dynamics of these interfacial films can be monitored over time, revealing how quickly surfactant molecules adsorb and arrange themselves at the interface to form a cohesive layer. anton-paar.com This film acts as a mechanical barrier that can prevent or slow down droplet coalescence in emulsions. aber.ac.ukmdpi.com
While direct experimental data on the interfacial rheology and film formation dynamics specifically for this compound were not prominently found, the principles observed for other surfactants and proteins are relevant. For instance, proteins are known to form viscoelastic films at interfaces that contribute significantly to emulsion and foam stability, a characteristic less pronounced with simple low molecular weight surfactants. nih.govaber.ac.uk The strength and elasticity of the interfacial film are crucial for resisting destabilization mechanisms. aber.ac.ukmdpi.com
Emulsion and Microemulsion Stabilization Mechanisms: A Physico-Chemical Perspective
This compound is recognized for its ability to stabilize emulsions and form microemulsions. vulcanchem.com The stabilization mechanisms involve the physico-chemical interactions of the surfactant at the oil-water interface, influencing droplet size, preventing coalescence, and sometimes interacting synergistically with other components.
Droplet Size Distribution and Stability Mechanisms in Model Systems
In emulsions, this compound adsorbs at the interface between the immiscible oil and water phases, reducing interfacial tension and facilitating the dispersion of one phase into the other during emulsification. vulcanchem.comresearchgate.net The resulting emulsion consists of droplets of the dispersed phase stabilized by an interfacial film of the surfactant. ijirss.comsemanticscholar.org
The droplet size distribution is a critical characteristic of an emulsion, significantly impacting its stability and properties. nih.govresearchgate.netarxiv.org A smaller and narrower droplet size distribution generally indicates a more stable emulsion, as it reduces the driving force for Ostwald ripening and creaming or sedimentation. mdpi.commdpi.com this compound, as an emulsifier, helps in the formation of smaller droplets by lowering the energy required for droplet breakup during homogenization. researchgate.net
The stability of emulsions stabilized by surfactants like this compound is attributed to several mechanisms, including electrostatic repulsion (for ionic surfactants), steric repulsion (due to the physical presence of the adsorbed surfactant layer), the Marangoni-Gibbs effect (surface tension gradients resisting local deformations), and the formation of a thin, stable interfacial film. ijirss.com For non-ionic surfactants like this compound, steric repulsion and the formation of a robust interfacial film are particularly important stabilization mechanisms, preventing droplets from coalescing. ijirss.comsemanticscholar.org
Research findings on other emulsifiers highlight the importance of sufficient surfactant concentration to adequately cover the newly formed interfacial area during emulsification, thus preventing rapid droplet growth by coalescence. mdpi.com The stability of the emulsion is maintained as long as the interfacial film acts as an effective barrier against droplet merging. mdpi.com
Microemulsions, unlike conventional emulsions, are thermodynamically stable, optically isotropic mixtures of oil, water, and surfactant, often with a co-surfactant. ijpsjournal.comrjpn.org They form spontaneously upon mixing the components in appropriate ratios and are characterized by very small droplet sizes, typically ranging from 10 to 140 nanometers. ijpsjournal.comrjpn.org this compound can be used in the formulation of microemulsions, contributing to the ultra-low interfacial tension required for their spontaneous formation and thermodynamic stability. vulcanchem.comijpsjournal.comrjpn.org The stability of microemulsions is explained by theories such as the interfacial or mixed-film theory and solubilization theories, which emphasize the role of the surfactant and co-surfactant in creating a flexible and fluid interface with minimal or even negative interfacial tension. ijpsjournal.comrjpn.org
Role of this compound in Pickering Emulsions Research
Pickering emulsions are a type of emulsion stabilized by solid particles that adsorb at the oil-water interface, rather than conventional surfactants. semanticscholar.orgntnu.nodovepress.com These particles form a physical barrier around the droplets, providing long-term stability against coalescence. mdpi.comsemanticscholar.orgntnu.no
While this compound is a molecular surfactant, research in Pickering emulsions often involves understanding the interplay between different types of stabilizers, including the potential use of surfactants in conjunction with solid particles. Studies have explored the use of non-ionic surfactants, such as sorbitan (B8754009) monooleate (Span 80), in conjunction with nanoparticles to stabilize Pickering emulsions. rsc.org Although this compound (Span 20) is a different sorbitan ester, the principles of surfactant-particle interactions at the interface in Pickering systems are relevant. mdpi.com
Research indicates that the presence of solid particles can significantly increase the emulsifying ability and stability of emulsions, sometimes in synergistic combination with surfactants. mdpi.com The solid particles irreversibly adsorb at the interface, forming a dense film that provides a strong spatial barrier. semanticscholar.orgresearchgate.netresearchgate.net While this compound itself is not a solid particle stabilizer, understanding its behavior at interfaces is fundamental to the broader field of emulsion stabilization, including systems where surfactants might be used alongside or in conjunction with solid particles in modified Pickering-like systems.
Co-surfactant Interactions and Synergistic Effects in Emulsification
The effectiveness of this compound as an emulsifier can be influenced by the presence of co-surfactants or other components in the formulation. Co-surfactants are often added to surfactant systems, particularly in microemulsions, to enhance the efficiency of the primary surfactant, further reduce interfacial tension, and improve the fluidity of the interface. ijpsjournal.comrjpn.orgresearchgate.net Short to medium-chain alcohols are commonly used as co-surfactants. ijpsjournal.comrjpn.org
Synergistic effects can occur when a mixture of emulsifiers or an emulsifier and another component (like a protein or solid particle) provides better emulsification and stability than either component used alone. researchgate.netmdpi.comagrifoodscience.comnih.gov This synergy can arise from favorable interactions at the interface, leading to enhanced packing of molecules, a stronger interfacial film, or altered interfacial rheology. researchgate.netmdpi.commdpi.com
Micellization Behavior in Aqueous and Non-Aqueous Systems
Surfactants like this compound exhibit the ability to self-assemble into aggregates known as micelles when their concentration in a solvent exceeds a certain threshold. This process is driven by the solvophobic effect, where the hydrophobic tails of the surfactant molecules minimize contact with the solvent, while the hydrophilic head groups remain in contact with the solvent. In aqueous systems, this is the well-known hydrophobic effect. In non-aqueous systems, an analogous solvophobic effect can also lead to micelle formation, depending on the solvent properties. rsc.org
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration above which micelles begin to form. Below the CMC, surfactant molecules exist primarily as monomers in solution. The CMC can be determined by measuring a physical property of the surfactant solution that changes significantly upon micellization. Common techniques include tensiometry (measuring surface tension), conductimetry (measuring conductivity), and fluorescence spectroscopy. nih.govuni-potsdam.de For ionic surfactants, conductivity measurements show a distinct change in slope at the CMC due to the aggregation of charged monomers into micelles. uni-potsdam.debioline.org.br For nonionic surfactants like this compound, conductivity changes are less pronounced, making techniques like tensiometry and fluorescence spectroscopy more suitable for CMC determination. nih.gov The CMC value is influenced by factors such as temperature, pressure, and the presence of other substances in the solution. uni-potsdam.debioline.org.br
While specific CMC values for this compound in various systems were not consistently found across all search results, the principles of CMC determination for nonionic surfactants apply. Studies on other nonionic surfactants, such as polyethylene (B3416737) glycol ester surfactants, highlight the effectiveness of tensiometry and fluorescence spectroscopy for CMC determination. nih.gov
Micellar Structure and Dynamics Studies
Above the CMC, this compound molecules aggregate to form micelles. The structure of these micelles can vary depending on factors such as surfactant concentration, temperature, and solvent composition. In aqueous solutions, surfactants typically form spherical micelles at concentrations slightly above the CMC. As concentration increases, these can transition to other shapes, such as cylindrical or worm-like micelles. uni-potsdam.de
Studies on the dynamics of micelles, often using techniques like dynamic light scattering and neutron spin-echo measurements, provide insights into their behavior, including their formation, breaking, and re-formation (referred to as "living" polymers in the context of worm-like micelles) and their diffusion within the solution. diva-portal.orgrsc.orgresearchgate.net The molecular architecture of the surfactant significantly influences the resulting micelle structure and dynamics, which in turn affect the system's rheological properties. diva-portal.org The packing of monomers, controlled by molecular architecture, dictates the structure and dynamics of micelles at the nano length scale and nanosecond time frame. diva-portal.org
Research on micellar structure and dynamics often involves studying the arrangement and movement of surfactant molecules within the aggregate and their interaction with the surrounding solvent. mdpi.com The dynamic nature of the micelle ⇆ surfactant monomer equilibrium is an important aspect of micellar systems. mdpi.com
Interaction with Model Biological Membranes and Vesicle Formation
Surfactants can interact with biological membranes, which are primarily composed of lipid bilayers. These interactions are relevant in various biological and pharmaceutical contexts, such as drug delivery and membrane protein studies. Model biological membranes, such as lipid monolayers and vesicles (liposomes), are frequently used to investigate these interactions in a simplified system. researchgate.netuliege.beredalyc.org
Membrane Solubilization and Permeabilization Mechanisms
Surfactants can interact with cell membranes, leading to effects such as membrane solubilization and permeabilization. thermofisher.comopsdiagnostics.com Membrane solubilization occurs when surfactant monomers partition into the lipid bilayer, disrupting its structure and eventually leading to the formation of mixed micelles containing lipids and proteins. thermofisher.comopsdiagnostics.com The extent of solubilization depends on the surfactant concentration, its CMC, aggregation number, temperature, and the nature of the membrane. thermofisher.com
Membrane permeabilization involves the increased permeability of the membrane to external substances. This can occur through various mechanisms, including the formation of transient pores or disruptions in the lipid bilayer induced by the surfactant. mdpi.com The interaction of surfactants with membranes is influenced by the chemical makeup of the surfactant's hydrophilic and hydrophobic ends. opsdiagnostics.com Some surfactants can completely solubilize membranes and denature proteins, while milder surfactants may only disassociate loosely bound proteins. opsdiagnostics.com
Model membrane systems, such as liposomes, are used to study membrane permeabilization activity by observing the leakage of encapsulated substances. mdpi.com Factors like electrostatic interactions and membrane curvature can influence the permeabilization activity of membrane-interacting agents. mdpi.com
Formation and Characterization of Liposomal and Vesicular Systems
This compound, as a nonionic surfactant, can be a component in the formation of vesicular systems, such as niosomes. Niosomes are nonionic surfactant vesicles that are being explored as an alternative to liposomes for drug delivery applications. ulisboa.pt Liposomes themselves are spherical vesicles typically composed of phospholipids (B1166683), forming one or more lipid bilayers. mdpi.comresearchgate.net The formation of liposomes can occur spontaneously when phospholipids are hydrated. mdpi.com
Various methods exist for preparing liposomes and other vesicular systems, including lipid film hydration, sonication, extrusion, and microemulsification. mdpi.comresearchgate.netnih.gov The characteristics of the resulting vesicles, such as size, shape, lamellarity (unilamellar or multilamellar), size distribution, and stability, are crucial for their application and can be characterized using techniques like optical microscopy, dynamic light scattering, and electron microscopy. mdpi.comnih.govnih.gov The control of the nanostructure, including particle size, size distribution, membrane morphology, and supramolecular organization, is of significant importance for their application. nih.gov
While the search results did not provide specific details on the formation and characterization of liposomal or vesicular systems solely composed of or extensively studied with this compound, the general principles of nonionic surfactant vesicle formation and characterization are relevant. Nonionic surfactants, including alkyl ethers and alkyl esters, are components of niosomes. ulisboa.pt
Wettability and Spreading Phenomena Studies
Wettability refers to the ability of a liquid to maintain contact with a solid surface, and it is quantified by the contact angle. Surfactants play a significant role in modifying the wettability and spreading behavior of liquids on solid surfaces by lowering the surface tension of the liquid and altering the interfacial tension between the liquid and the solid. uni-potsdam.demdpi.com
Studies on wettability often involve measuring static and dynamic contact angles. mdpi.comresearchgate.net The spreading of a liquid on a surface is influenced by its viscosity, surface tension, and the contact angle on the surface. mdpi.com The interfacial interactions at the air/liquid and liquid/solid interfaces, including surface adsorption, adhesion, and spreading, are key mechanisms involved in wettability phenomena. mdpi.com
Mannitan laurate has been mentioned in the context of operative spreading or adhesive agents, suggesting its potential use in formulations to improve spreading characteristics. google.comgoogleapis.com While detailed studies specifically focusing on the wettability and spreading phenomena of pure this compound were not extensively found, its nature as a surfactant indicates its capability to influence these properties. The effect of surfactants on wettability is often studied in various applications, such as in mouthrinses or coatings, where controlling the interaction between the liquid and a solid surface is important. mdpi.comresearchgate.net The surface free energy of the solid also plays a role in wettability. researchgate.net
Derivatization, Functionalization, and Analog Synthesis Research of Mannitan Monolaurate
Synthesis of Mannitan Monolaurate Esters with Varied Fatty Acid Chain Lengths and Degrees of Unsaturation
The synthesis of this compound involves the esterification of mannitan with lauric acid. Varying the fatty acid component allows for the creation of a series of esters with different chain lengths and degrees of unsaturation. This modification significantly impacts the physical and chemical properties of the resulting esters, such as melting point and solubility, which are influenced by the fatty acid chain length and the presence of double bonds researchgate.net.
Studies on similar carbohydrate esters, such as mannopyranoside-based fatty acyl esters, have shown that the fatty acid chain length significantly affects biological activity, with C12 chains demonstrating higher potency against certain fungal species nih.gov. The site of acylation on the carbohydrate moiety also plays a crucial role in the activity nih.gov. Enzymatic methods using lipases have been explored for the synthesis of fatty acid esters with different chain lengths and degrees of unsaturation, offering an alternative to chemical processes nih.gov.
Data on the effect of fatty acid chain length on the melting point of fatty acids can provide insight into the expected properties of this compound esters with varied acyl chains. Generally, increasing the chain length of saturated fatty acids increases the melting point researchgate.net.
| Fatty Acid Chain Length | Degree of Unsaturation | Expected Trend in Melting Point (compared to C12 saturated) |
| Shorter (e.g., C8) | Saturated | Lower |
| Longer (e.g., C18) | Saturated | Higher |
| C18 | Monounsaturated (e.g., Oleic) | Lower than C18 saturated |
| C18 | Polyunsaturated (e.g., Linoleic) | Significantly lower than C18 saturated |
Etherification and Alkoxylation Derivatives: Synthesis and Characterization
Etherification and alkoxylation of this compound involve introducing ether linkages or polyoxyalkylene chains (such as polyethylene (B3416737) glycol or polypropylene (B1209903) glycol) to the hydroxyl groups of the mannitan moiety. This modification can alter the hydrophilicity, solubility, and surfactant properties of the molecule.
Research on the etherification of other carbohydrate-based materials, such as starch, demonstrates that this process can introduce new functional groups and change the material's characteristics, including acquiring hydrophobic properties through the substitution of hydroxyl hydrogens with ester groups nih.gov. The synthesis of etherified compounds often involves reactions with epoxides or alkyl halides in the presence of a catalyst nih.govsciopen.com. Characterization of these derivatives typically involves techniques such as NMR and FTIR spectroscopy to confirm the successful introduction of ether or alkoxylation groups and determine the degree of substitution nih.govnih.gov.
Studies on the synthesis and characterization of ether-based organic compounds highlight the use of spectroscopic methods like FT-IR and NMR to confirm the presence of ether linkages mdpi.com. The degree of substitution in etherified carbohydrates can be influenced by factors such as reactant concentration, catalyst concentration, and reaction time nih.gov.
Glycosylation and Other Carbohydrate Modifications for Enhanced Functionality
Glycosylation involves the covalent attachment of additional carbohydrate units to the mannitan core of this compound. Other carbohydrate modifications can include oxidation, reduction, or the introduction of charged groups (e.g., carboxymethylation, sulfation). These modifications can significantly impact the molecule's interaction with biological systems, its solubility in aqueous environments, and its potential for targeted delivery or recognition.
Carbohydrate modifications are common in nature and play crucial roles in biological recognition processes researchgate.net. The synthesis of modified carbohydrates and glycoconjugates is an active area of research, with efforts focused on developing efficient chemical, enzymatic, and chemoenzymatic methods researchgate.netnih.gov. Techniques often involve the manipulation of protecting groups to selectively modify specific hydroxyl groups nih.govnih.gov. The resulting glycoconjugates can serve as valuable probes in structure-activity relationship studies researchgate.net.
The complexity of glycan structures and their synthesis is well-documented, with various modifications like O-acetylation, O-sulfation, and O-methylation occurring naturally and influencing biological regulation researchgate.net. Synthetic methods for complex glycans often involve challenging procedures and the careful control of glycosidic bond formation nih.govnih.gov.
Polymeric and Co-polymeric Forms Incorporating this compound Moieties
Incorporating this compound into polymeric structures, either as a monomer or a side chain, can lead to the formation of novel materials with tailored properties. This can involve polymerization of a modified this compound monomer or grafting this compound onto a pre-existing polymer backbone. These polymeric forms can be designed for applications such as drug delivery systems, emulsifiers with enhanced stability, or components in biomaterials.
Polymeric nanoparticles have garnered significant interest for various applications, including drug delivery unl.ptnih.govmdpi.comnih.gov. The properties of these nanoparticles are heavily influenced by the polymers used in their formulation mdpi.com. Research explores different methods for the preparation of polymeric nanoparticles, including nanoprecipitation and emulsion-solvent evaporation unl.pt. Copolymers incorporating carbohydrate moieties have been synthesized for applications such as targeted drug delivery, where the carbohydrate acts as a targeting agent unl.pt. The synthesis of polymeric structures with specific functionalities can be achieved through controlled polymerization techniques and the incorporation of functional monomers researchgate.net.
Table illustrating types of polymeric structures and their potential relevance (general polymeric research findings):
| Polymer Type | Description | Potential Relevance to this compound Derivatives |
| Block Copolymers | Consist of two or more polymer blocks of different chemical compositions. | Can incorporate this compound in one block to create amphiphilic structures for self-assembly. |
| Graft Copolymers | Feature side chains of one polymer grafted onto the backbone of another. | This compound could be grafted onto a polymer backbone to impart surfactant or targeting properties. |
| Single-Chain Polymeric Nanoparticles (SCNPs) | Formed by the intramolecular collapse of individual polymer chains. | This compound moieties could be incorporated into the polymer chain to influence the collapse and functionality of the resulting nanoparticle. researchgate.net |
Development of Conjugates for Targeted Interactions in Material Science
Synthesizing conjugates of this compound involves linking it to other molecules, such as targeting ligands, fluorescent probes, or active pharmaceutical ingredients, for specific interactions in material science applications. This can enable the creation of materials with enhanced functionality, such as targeted delivery systems, diagnostic tools, or materials with improved surface properties.
The development of conjugates is a common strategy in material science and biomedical applications to achieve targeted interactions mdpi.com. For instance, carbohydrate moieties have been used as targeting agents in polymeric nanoparticles for drug delivery unl.pt. The synthesis of conjugates often requires careful chemical strategies to selectively link the desired molecules to this compound while preserving the integrity and activity of all components. Research in this area focuses on the synthesis, characterization, and evaluation of the targeted binding or interaction of these conjugates with specific materials or biological entities.
Biotechnological and Materials Science Applications: Mechanistic and Engineering Perspectives Non Clinical Focus
Role in Bioremediation Processes: Fundamental Mechanisms of Pollutant Solubilization and Degradation
Surfactants play a significant role in enhancing the bioremediation of hydrophobic pollutants by increasing their bioavailability to microorganisms. mdpi.comresearchgate.net Hydrophobic compounds, such as hydrocarbons, often adhere strongly to soil or other matrices, limiting their accessibility to microbial degradation pathways. Surfactants can facilitate the solubilization of these pollutants by forming micelles, effectively sequestering the hydrophobic molecules within the micelle core and dispersing them in the aqueous phase. mdpi.com This increased dispersion and solubilization enhance the mass transfer of pollutants to microbial cells, thereby accelerating the degradation process. mdpi.com
While direct detailed studies on the mechanistic aspects of pollutant degradation specifically with Mannitan monolaurate are limited in the provided search results, related sorbitan (B8754009) esters have been investigated. For instance, polyoxyethylene (20) sorbitan monooleate (Tween 80) has been shown to improve the bioavailability of hydrocarbons in crude oil contaminated soil, leading to enhanced degradation rates. researchgate.netmdpi.com The mechanism is thought to involve the alteration of microbial cell surface hydrophobicity, improving the absorption of hydrocarbons. researchgate.net Conversely, studies with polyoxyethylene (20) sorbitan monolaurate (Tween 20) indicated that concentrations above the critical micelle concentration (CMC) could inhibit the microbial mineralization of phenanthrene (B1679779) in soil-water systems, suggesting that the effect of surfactants on bioremediation is concentration-dependent and can vary with the specific pollutant and surfactant structure. nih.gov this compound is mentioned as a suitable component in compositions for oil spill bioremediation. google.com The fundamental mechanism by which sorbitan esters like this compound aid bioremediation is primarily through their surfactant properties, which reduce interfacial tension and enhance the emulsification and solubilization of hydrophobic contaminants, making them more accessible for microbial attack. mdpi.com
Applications in Advanced Material Formulation and Processing
This compound serves as a valuable additive in the formulation and processing of various advanced materials, leveraging its emulsifying, stabilizing, and dispersing capabilities. huanachemical.comzjwmfs.com
Emulsion polymerization is a widely used technique for synthesizing polymers, often resulting in the formation of polymer particles dispersed in a continuous phase. Surfactants are critical in this process for stabilizing the emulsion and controlling particle size. This compound (Span 20) has been identified as a suitable sorbitan fatty acid ester for use in inverse emulsion polymerization systems. google.com Inverse emulsion polymerization involves the dispersion of a water-soluble monomer in a continuous oil phase, stabilized by a W/O emulsifier like this compound. google.com This method is particularly useful for producing water-soluble polymers, where the polymer forms within the dispersed water droplets, preventing the significant viscosity increase that would occur in a continuous aqueous phase polymerization. google.com
Beyond traditional emulsion polymerization, this compound and its ethoxylated derivatives are relevant in the synthesis of nanomaterials. Polymeric nanoparticles can be effectively produced using emulsion polymerization techniques. uobasrah.edu.iqresearchgate.net Surfactants like polyoxyethylene (20) sorbitan monolaurate (Polysorbate 20) have been employed as form-directing agents in the synthesis of nanomaterials, such as spheroidal magnetite nanocells. atamanchemicals.com Interfacial polymerization, often conducted within inverse nano-emulsions stabilized by non-ionic surfactants, is another method used to synthesize nano-capsules and nanoparticles with controlled sizes. mdpi.com The surfactant's role is to stabilize the small droplets in the emulsion, providing confined reaction environments for polymerization and influencing the morphology and size of the resulting nanoparticles or nano-capsules.
This compound finds application as a component in lubricant and functional fluid formulations. It is utilized as a lubricant and a lubricity additive in various systems, including environmentally friendly metalworking fluids and oilfield products. huanachemical.comknowde.comzjwmfs.comatamanchemicals.comzslubes.comsanyo-chemical.co.jp Its presence in these fluids can contribute to reduced friction and improved performance.
While the search results confirm the use of this compound as a lubricant and lubricity additive, detailed mechanistic studies specifically elucidating its modes of friction reduction or influence on heat transfer in these contexts are not extensively provided. Generally, surfactants in lubricants can function by forming adsorbed layers on metal surfaces, creating a protective film that reduces direct metal-to-metal contact and thus lowers friction and wear. The polar head group of the surfactant can adsorb onto the metal surface, while the nonpolar tail extends into the bulk fluid. The laurate chain in this compound contributes to the lipophilic character necessary for compatibility with oil-based systems and for forming these boundary layers. Related compounds, such as sorbitan monooleate (Span 80), are also used as friction modifiers in various applications, highlighting the general utility of this class of compounds in altering surface interactions to reduce friction. univenture.co.in The specific contribution of this compound to heat transfer in functional fluids is not detailed in the provided information.
Fire-extinguishing foams rely on the formation and stability of a foam layer to suppress fires by separating the fuel from oxygen and providing a cooling effect. Surfactants are essential components of foam formulations, responsible for generating and stabilizing the foam bubbles. Foams are inherently thermodynamically unstable systems, subject to decay through processes like liquid film drainage and bubble coalescence. nih.gov Foam stabilizers are added to enhance foam longevity by retarding these processes.
Polyethoxylated sorbitan monolaurate (likely referring to Polysorbate 20) has been mentioned as a potential viscosity-reducing agent in biodegradable fire-extinguishing foam compositions. google.com While this indicates the relevance of sorbitan derivatives in foam formulations, the specific role and stabilization mechanisms of non-ethoxylated this compound in fire-extinguishing foams are not explicitly detailed in the search results. Generally, surfactants stabilize foams by adsorbing at the air-water interface, reducing surface tension and forming a viscoelastic film that resists thinning and rupture. nih.gov The structure of the surfactant, including the balance between its hydrophilic and lipophilic portions, influences its ability to pack at the interface and form a stable film. Polymeric foam stabilizers can also enhance stability by forming a structured network within the liquid films between bubbles. nih.gov While this compound's surfactant properties suggest a potential role in foam stabilization, further research specific to its performance and mechanisms in fire-extinguishing foam applications would be necessary for a comprehensive understanding.
Advanced Formulation Science for Non-Pharmaceutical Products: Dispersions and Suspensions
This compound is utilized in the formulation of various non-pharmaceutical products as a dispersant and stabilizer, particularly in systems involving solid particles dispersed in a liquid medium. huanachemical.comzjwmfs.com
This compound functions as a dispersant in printing inks and in the paint and coating industry. zjwmfs.com Sorbitan esters, including this compound, are characterized by a low HLB and are used as co-dispersants, often in combination with higher HLB surfactants like polysorbates, to create stable oil-based pigment dispersions. ivanhoeind.com In this role, this compound adsorbs onto the surface of the hydrophobic pigment particles, reducing the interfacial tension between the pigment and the liquid vehicle and facilitating wetting and deagglomeration. chempoint.comuniqchem.com The adsorbed layer of surfactant also provides a steric barrier, preventing the close approach and subsequent flocculation of particles. chempoint.comuniqchem.com This steric stabilization mechanism, where the adsorbed surfactant molecules create a physical separation between particles, is particularly effective in non-aqueous or low-polarity systems typical of many coatings and inks. specialchem.comuniqchem.com The combination of low HLB sorbitan esters with higher HLB polysorbates allows formulators to achieve optimal stabilization in systems containing both hydrophobic and potentially more polar components. ivanhoeind.com
Agricultural Formulations: Enhancing Active Ingredient Spreading and Adhesion
In agricultural formulations, the effectiveness of active ingredients, such as pesticides and fertilizers, is significantly influenced by their ability to spread evenly across plant surfaces and adhere effectively. This compound, as a surfactant, plays a role in modifying the surface tension of liquid formulations, which is crucial for achieving optimal coverage and retention on plant foliage kao.comevonik.com. By reducing the surface tension of spray droplets, surfactants like this compound can minimize the tendency of droplets to bounce off hydrophobic plant surfaces, thereby improving deposition and retention evonik.com.
The mechanism by which this compound enhances spreading and adhesion involves its amphipathic structure. Surfactants possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This dual nature allows them to accumulate at the interface between the liquid formulation and the plant surface, lowering the interfacial tension. A lower surface tension facilitates the spreading of the liquid across the surface, leading to a larger area of contact and more uniform distribution of the active ingredient. Improved wetting and spreading contribute to better coverage of the target area, whether it be leaves, stems, or seeds kao.comevonik.com.
Furthermore, the adhesive properties are enhanced as the formulation is able to make more intimate contact with the surface irregularities of the plant. While the search results mention the use of spreading agents and adhesives in agricultural formulations, including in seed treatments to ensure active ingredients remain on the seed surface during storage and planting, specific detailed research findings or quantitative data directly linking this compound to measured improvements in spreading and adhesion in agricultural contexts were not extensively detailed in the provided snippets crodaagriculture.comgoogle.com. However, the general principles of surfactant action in improving wetting, spreading, and adhesion in agrochemical applications are well-established kao.comevonik.com.
Bio-based Materials and Sustainable Product Development through this compound Integration
The increasing global focus on sustainability and the development of a bio-based economy have driven research into utilizing renewable resources for material production wur.nlresearchgate.netmdpi.com. This compound, being derived from mannitol (B672) (a sugar alcohol) and lauric acid (a fatty acid), aligns with the principles of using bio-based feedstocks nih.govamericanchemicalsuppliers.com. Its integration into bio-based materials and sustainable product development leverages its chemical structure and properties.
Analytical Chemistry Methodologies for Research and Characterization of Mannitan Monolaurate
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone of Mannitan monolaurate analysis, providing the necessary separating power to resolve the compound's complex mixture of components.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound and its related sorbitan (B8754009) esters. Reversed-phase HPLC, typically employing a C18 column, is commonly used to separate the mono-, di-, tri-, and even tetraester fractions.
The choice of detector is critical as this compound lacks a strong native chromophore for UV-Vis detection. Several detection strategies are employed:
Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for non-volatile analytes like sorbitan esters. It provides a response proportional to the mass of the analyte, making it effective for quantifying the different ester fractions.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based detector that offers high sensitivity for analyzing non-volatile compounds, making it suitable for sorbitan monooleate and related esters.
Mass Spectrometry (MS): Coupling HPLC with MS provides detailed structural information, allowing for the definitive identification of various components, including positional isomers and different fatty acid esters. Electrospray ionization (ESI) is a common interface used for this purpose.
Refractive Index (RI) Detection: While less sensitive than ELSD or CAD, RI detection can be used, particularly in simpler mixtures or for methods focused on quantifying major components.
UV-Vis Detection after Derivatization: To overcome the lack of a chromophore, derivatization can be performed. For instance, the sample can be hydrolyzed, and the resulting lauric acid can be determined by HPLC with UV detection. Another approach involves derivatizing the hydroxyl groups of the polyols with agents like p-nitrobenzoyl chloride to allow for UV detection.
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (octadecylsilane) | |
| Mobile Phase | Gradient or isocratic elution with mixtures of solvents like acetonitrile (B52724) and water, or isopropanol (B130326) and water. | |
| Flow Rate | Typically 0.3 - 1.0 mL/min. | |
| Detection | Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), Mass Spectrometry (MS), or UV-Vis (after derivatization). | |
| Temperature | Often elevated (e.g., 60°C) to improve resolution and reduce viscosity. |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing the fatty acid composition of this compound after hydrolysis and derivatization (e.g., methylation to form fatty acid methyl esters, FAMEs). This is essential for confirming that lauric acid is the primary fatty acid and for quantifying other fatty acids present as impurities.
The technique is also well-suited for identifying and quantifying volatile by-products from the manufacturing process or degradation. Direct analysis of the intact ester by GC is challenging due to its low volatility and high molecular weight. Therefore, high-temperature GC (HT-GC) combined with derivatization of the hydroxyl groups (e.g., silylation) is often necessary to make the compounds volatile enough for analysis. GC-MS can be used to identify degradation products or residual starting materials like sorbitol and its anhydrides (sorbitans, isosorbide).
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of the esterification reaction in the laboratory or during manufacturing, allowing for a quick assessment of the conversion of starting materials into mono- and polyesters. TLC can effectively separate the components into classes of mono-, di-, and triesters. Different stationary phases, such as silica (B1680970) gel or chemically modified plates (e.g., amino plates), can be used with various solvent systems (e.g., chloroform-benzene-ethanol) to achieve separation. Visualization of the separated spots is typically achieved by charring with a sulfuric acid solution or using specific spray reagents.
Spectrophotometric and Potentiometric Methods for Component Analysis
While chromatographic methods provide detailed separation, spectrophotometric techniques offer alternative approaches for quantification, often based on chemical reactions. A common indirect spectrophotometric method involves a multi-step process:
Saponification: The ester is hydrolyzed using a strong base to liberate the lauric acid and the polyol (sorbitan/mannitan).
Oxidation: The liberated polyol is oxidized with periodic acid, which cleaves the vicinal diols to produce formaldehyde (B43269).
Colorimetric Reaction: The resulting formaldehyde is reacted with a chromotropic acid solution. This reaction produces a distinctively colored complex.
Quantification: The absorbance of the colored solution is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm), and the concentration is determined by comparison to a standard curve.
Direct potentiometric methods for the analysis of this compound are not widely reported in the literature for routine analysis.
Advanced Titration and Gravimetric Analysis for Purity Assessment
Classical titrimetric methods remain fundamental for assessing the purity and key chemical properties of this compound, as they are often stipulated by pharmacopeias and regulatory standards.
Acid Value: This titration quantifies the amount of residual free fatty acids (like lauric acid) in the final product. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a base, such as potassium hydroxide (B78521). A low acid value is indicative of a more complete esterification reaction.
Saponification Value: This value represents the number of milligrams of potassium hydroxide required to saponify (hydrolyze) one gram of the ester. It is a measure of the average molecular weight of the fatty acids in the ester. The sample is refluxed with an excess of alcoholic potassium hydroxide, and the unreacted base is back-titrated with a standard acid.
Hydroxyl Value: This titration determines the content of free hydroxyl groups in the compound, which are present on the sorbitan/mannitan backbone. The sample is typically acetylated using acetic anhydride (B1165640), and the liberated acetic acid is titrated. The hydroxyl value provides information on the degree of esterification.
Gravimetric analysis is primarily used in characterizing the synthesis process, for instance, by measuring the degree of dehydration of sorbitol to sorbitan under specific reaction conditions, rather than for the direct purity assessment of the final ester product.
| Analysis | Principle | Purpose |
|---|---|---|
| Acid Value | Titration of free fatty acids with a standardized base (e.g., KOH). | Measures residual starting material (lauric acid) and assesses reaction completion. |
| Saponification Value | Hydrolysis of the ester with excess base, followed by back-titration of the unreacted base. | Helps confirm the identity and purity of the ester by relating to the molecular weight. |
| Hydroxyl Value | Quantification of free hydroxyl groups, often via acetylation followed by titration. | Indicates the average degree of esterification. |
Sample Preparation Techniques for Complex Matrix Analysis
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in complex matrices such as cosmetics, foods, or pharmaceutical formulations. The goal is to isolate the analyte from interfering substances that could compromise the analytical results.
Common techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For example, this compound can be extracted from an aqueous-based product into an organic solvent like a mixture of chloroform (B151607) and methanol (B129727).
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. A sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components can be washed away while the analyte of interest is retained and then eluted with a suitable solvent. Reversed-phase SPE cartridges are often used for this purpose.
Protein Precipitation: For biological samples or protein-rich food matrices, proteins often need to be removed before analysis as they can interfere with chromatographic columns. This is typically achieved by adding an organic solvent like acetonitrile or an acid to denature and precipitate the proteins, which are then removed by centrifugation.
Soxhlet Extraction: For solid or semi-solid samples, Soxhlet extraction can be used to exhaustively extract the analyte using a suitable solvent like acetone.
The choice of sample preparation method depends heavily on the nature of the sample matrix and the subsequent analytical technique to be employed.
Quality Control Methodologies for Research-Grade this compound
The quality control of research-grade this compound involves a series of analytical procedures to confirm its identity, purity, and physical properties. These methodologies are crucial for ensuring the reliability and reproducibility of experimental results.
Spectroscopic Identification:
Spectroscopic techniques provide fingerprint information for the structural confirmation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The presence of characteristic absorption bands confirms the key structural features. For instance, a strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Broad bands in the region of 3200-3500 cm⁻¹ are indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the ester and ether linkages typically appear in the 1050-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the laurate fatty acid chain, including a triplet for the terminal methyl group around 0.8-0.9 ppm and multiplets for the methylene (B1212753) protons between 1.2-2.4 ppm. The protons on the mannitol (B672) anhydride core would appear in the more downfield region, typically between 3.5-4.5 ppm, due to the deshielding effect of the oxygen atoms.
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the ester group around 170-175 ppm. The carbons of the mannitol anhydride moiety would resonate in the 60-85 ppm region, while the carbons of the lauryl chain would appear in the 14-35 ppm range.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its structure. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be utilized. The expected molecular ion peak for this compound (C₁₈H₃₄O₆) would be approximately 346.24 g/mol .
Chromatographic Purity Assessment:
Chromatographic methods are indispensable for determining the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating this compound from related substances, such as unreacted starting materials (mannitol and lauric acid) or by-products. A reversed-phase HPLC method using a C18 column with a gradient elution of water and an organic solvent like acetonitrile or methanol is a common approach. Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.
Gas Chromatography (GC): Gas chromatography can be used to analyze the fatty acid composition of this compound after derivatization. The ester is typically hydrolyzed, and the liberated lauric acid is converted to its more volatile methyl ester (FAME) before injection into the GC. A flame ionization detector (FID) is commonly used for detection. This method is particularly useful for confirming the identity and purity of the laurate portion of the molecule.
Physicochemical Characterization:
The physical and chemical properties of this compound are important quality attributes.
Appearance: Visual inspection of the substance should confirm that it is a clear, colorless to pale yellow viscous liquid or solid, free from particulate matter.
Solubility: The solubility of this compound in various solvents (e.g., water, ethanol (B145695), acetone) is determined to ensure it meets the expected specifications for its intended research application.
Acid Value: The acid value is a measure of the free fatty acids present in the sample. It is determined by titration with a standardized solution of potassium hydroxide and is an important indicator of the completeness of the esterification reaction and the stability of the product.
Saponification Value: The saponification value represents the number of milligrams of potassium hydroxide required to saponify one gram of the ester. This value is indicative of the average molecular weight of the ester.
Hydroxyl Value: The hydroxyl value is a measure of the free hydroxyl groups in the compound. It is determined by acetylation followed by titration and provides information about the degree of esterification.
Water Content: The Karl Fischer titration method is a standard technique for the precise determination of the water content in the sample, which is critical as excess water can affect the stability and reactivity of the compound.
Data Tables for Quality Control Specifications:
The following interactive tables summarize the typical quality control specifications for research-grade this compound.
Table 1: Physicochemical Properties
| Parameter | Specification |
|---|---|
| Appearance | Clear, colorless to pale yellow viscous liquid or solid |
| Solubility | Soluble in ethanol and acetone; dispersible in water |
| Acid Value | ≤ 5.0 mg KOH/g |
| Saponification Value | 150 - 170 mg KOH/g |
| Hydroxyl Value | 230 - 260 mg KOH/g |
Table 2: Chromatographic Purity
| Technique | Parameter | Specification |
|---|---|---|
| HPLC-RID/ELSD | Purity | ≥ 95.0% |
Table 3: Spectroscopic Identification
| Technique | Parameter | Specification |
|---|---|---|
| FTIR | Characteristic Peaks | Conforms to reference spectrum |
| ¹H NMR | Chemical Shifts & Integration | Conforms to structure |
| ¹³C NMR | Chemical Shifts | Conforms to structure |
Environmental Fate, Biodegradation Pathways, and Ecotoxicological Research of Mannitan Monolaurate
Microbial Degradation Pathways and Enzyme Systems Involved
The biodegradation of mannitan monolaurate is primarily initiated through the enzymatic cleavage of its ester bond. This process is a key step in the sustainable use and recycling of such ester-containing compounds. nih.gov
Identification of Degrading Microorganisms and Microbial Consortia
While specific microorganisms that degrade this compound have not been extensively documented, the breakdown of structurally similar compounds, such as sorbitan (B8754009) ethoxylated surfactants, is known to be carried out by soil microbes. researchgate.net These microbial communities can utilize the surfactant as a carbon source. researchgate.net The degradation of fatty acid esters, in general, is a common capability among various microorganisms, which possess the necessary enzymes to hydrolyze the ester linkage.
Elucidation of Metabolic Intermediates and Final Products
The primary step in the biodegradation of this compound is the hydrolysis of the ester bond. nih.govinchem.org This reaction breaks the molecule into its constituent parts: mannitan (an anhydride (B1165640) of mannitol) and lauric acid. nih.govinchem.org In studies with the analogous compound sorbitan monostearate, it was found that approximately 90% is hydrolyzed to its fatty acid and sorbitol anhydrides. nih.gov Following this initial hydrolysis, the fatty acid moiety, lauric acid, enters the endogenous metabolism of fatty acids. nih.gov The sorbitan/mannitan portion is also expected to be further metabolized. researchgate.net In some cases, a portion of the absorbed fraction can be exhaled as carbon dioxide, and another portion is excreted in urine as sorbitan or its metabolites. researchgate.net
Soil Environmental Fate Studies: Sorption and Leaching Behavior
The mobility of a chemical in soil is largely determined by its sorption characteristics, often expressed as the soil adsorption coefficient (Koc). chemsafetypro.com For non-ionic surfactants like this compound, sorption to soil organic matter is a key process. chemsafetypro.com A study on polyoxyethylene-sorbitan-monolaurate, a related compound, showed moderate sorption with a sorption/desorption coefficient (Kd) of 37 L/kg. nih.gov At higher concentrations, this compound exhibited non-linear "cooperative sorption" behavior. nih.gov The log Kow of sorbitan monolaurate is estimated to be 3.15, suggesting it is not expected to bioaccumulate. nih.gov
The leaching potential of a substance is inversely related to its sorption to soil. researchgate.net Chemicals with higher sorption coefficients are less likely to leach into groundwater. chemsafetypro.comnih.gov The moderate sorption of related compounds suggests that this compound may have limited mobility in soils with sufficient organic content.
Ecotoxicological Assessments on Model Aquatic and Terrestrial Organisms (Excluding Human Toxicology)
Ecotoxicological studies are essential for determining the potential impact of chemical substances on various organisms in the environment.
Algal and Daphnia Toxicity Studies (Acute and Chronic)
While specific toxicity data for this compound on algae and Daphnia magna are limited, studies on the analogue sorbitan monolaurate provide some insights. The acute toxicity of sorbitan monolaurate to the marine crustacean Acartia tonsa was determined to have a 48-hour LC50 (lethal concentration for 50% of the population) of 452.8 mg/L. nih.gov For comparison, sorbitan monooleate showed a 48-hour LC50 of >10,000 mg/L in the same study. nih.gov
A sediment toxicity test with the intertidal amphipod Corophium volutator resulted in a 10-day LC50 of 1,141 mg/kg dry weight for sorbitan monolaurate, indicating very low toxicity to marine sediment organisms. nih.gov In general, sorbitan esters are considered to have very low acute toxicity. nih.gov Chronic toxicity testing with Daphnia magna is a standard method to assess the long-term effects of substances on aquatic invertebrates, with endpoints such as survival and reproduction. researchgate.netktu.ltktu.lt
Interactive Data Table: Ecotoxicity of Sorbitan Monolaurate
| Test Organism | Endpoint | Duration | Value | Reference |
| Acartia tonsa (marine crustacean) | LC50 | 48 hours | 452.8 mg/L | nih.gov |
| Corophium volutator (marine amphipod) | LC50 | 10 days | 1,141 mg/kg (dry weight) | nih.gov |
Soil Microorganism Activity and Plant Growth Impact Studies
The environmental behavior of this compound within terrestrial ecosystems, particularly its influence on soil microbial communities and plant life, is a subject of ongoing scientific investigation. While direct and extensive research specifically on this compound is limited, studies on structurally related compounds, such as mannitol (B672) and other laurate esters, provide valuable insights into its potential ecological interactions. These studies form the basis of our current understanding and are detailed below.
Effects on Soil Microorganism Activity
The introduction of organic compounds into the soil can significantly alter the composition and activity of microbial communities. Research on sugar alcohols like mannitol, a core structural component of this compound, demonstrates a notable impact on soil enzymatic activities and microbial populations.
Studies have shown that the addition of mannitol to soil can alter the microbial community structure and enhance certain enzyme activities. nih.govresearchgate.net Specifically, an increase in the activities of invertase, catalase, and alkaline phosphatase has been observed following mannitol application. nih.govresearchgate.net These enzymes are crucial for nutrient cycling in the soil. However, the response of different enzymes can vary, with some, like β-glucosidase, showing suppressed activity at higher concentrations. nih.govresearchgate.net
The following table summarizes the observed effects of mannitol on soil enzyme activities based on available research.
| Enzyme | Observed Effect of Mannitol Addition | Reference |
| Invertase | Increased activity | nih.gov |
| Catalase | Increased activity | nih.gov |
| Alkaline Phosphatase | Increased activity | nih.gov |
| N-acetyl-β-d-glucosaminidase | Increased activity | nih.gov |
| Urease | Slightly affected | nih.gov |
| β-glucosidase | Suppressed at high concentrations | nih.gov |
Impact on Plant Growth
The influence of substances like this compound on plant growth can be multifaceted, involving direct effects on plant physiology and indirect effects mediated by changes in soil microbial communities.
Conversely, under certain conditions, mannitol has been shown to potentially enhance plant biomass, water uptake, and nutrient absorption, particularly under abiotic stress conditions. researchgate.net This dual role highlights the complexity of predicting the precise impact of related compounds like this compound on plant growth, which is likely dependent on concentration, plant species, and environmental conditions.
The table below outlines the observed impacts of D-mannitol on the early seedling growth of Cucurbita maxima as an indicator of potential effects of related compounds on plant development.
| Growth Parameter | Observed Impact of Increased D-mannitol Concentration | Reference |
| Shoot Length | Decreased | frontiersin.org |
| Root Length | Decreased | frontiersin.org |
| Shoot Fresh Weight | Decreased | frontiersin.org |
| Root Fresh Weight | Decreased | frontiersin.org |
| Seedling Vigor Index | Decreased | frontiersin.org |
| Root Volume | Decreased | frontiersin.org |
Theoretical and Computational Chemistry Studies of Mannitan Monolaurate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure, properties, and potential reactivity of individual molecules. These methods can provide detailed information about molecular geometries, energy levels, charge distributions, and spectroscopic properties.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to determine its electronic structure and properties. DFT is often applied to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic excitation energies. While the search results did not provide specific DFT studies directly focused on Mannitan monolaurate, DFT is a standard tool for characterizing the electronic structure of organic molecules and their derivatives arxiv.org. Studies on related compounds, such as the use of DFT to understand the electronic properties of organic molecular compounds in battery systems, highlight the applicability of this method to organic molecules acs.org. DFT can be used to predict molecular properties that are crucial for understanding the behavior of this compound, such as dipole moments and polarizabilities, which influence its interactions with other molecules and interfaces.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
Ab initio methods, derived directly from quantum mechanics without empirical parameters, and semi-empirical methods, which combine theoretical approximations with empirical data, are valuable for conformational analysis. Conformational analysis is essential for understanding the flexible nature of molecules like this compound, which can adopt various three-dimensional arrangements due to rotations around single bonds. Accurate conformational energetics are significant for understanding many chemical properties and are fundamental for high-quality parameterization of force fields used in molecular dynamics simulations mdpi.com. While true ab initio calculations can be computationally expensive for larger molecules, semi-empirical methods offer a balance between accuracy and computational efficiency, making them suitable for conformational studies of molecules of this size numberanalytics.comwikipedia.org. Studies comparing ab initio and semi-empirical methods for conformational analysis of ring systems demonstrate their respective strengths and limitations in determining molecular geometries and relative energies of conformers capes.gov.br. These methods can be used to map the potential energy surface of this compound, identifying stable conformers and the energy barriers between them.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying the laws of motion and defined force fields, MD simulations can provide insights into the dynamic behavior of molecular systems, including intermolecular interactions, self-assembly processes, and behavior at interfaces mdpi.comuiuc.edu.
Self-Assembly Processes and Micelle Formation Simulations
This compound, being a surfactant, is known to undergo self-assembly in solution, forming structures like micelles above a certain concentration (critical micelle concentration, CMC). MD simulations are a powerful tool for studying these self-assembly processes at a molecular level nih.gov. Simulations can track the aggregation of surfactant molecules and the formation of micelles, providing details about the kinetics and thermodynamics of micellization mit.edufrontiersin.orgarxiv.orgrsc.org. They can reveal the shape and size of the formed micelles, the arrangement of surfactant molecules within the micelle, and the influence of factors like concentration, temperature, and the presence of other substances on micelle formation mit.edufrontiersin.org. Coarse-grained MD simulations, which represent groups of atoms as single beads, are particularly useful for simulating larger systems and longer timescales required to observe self-assembly phenomena mit.eduresearchgate.net.
Interaction with Solvent Molecules and Other Surfactants
Understanding the interactions between this compound molecules and solvent molecules (such as water) is crucial for predicting its solubility and behavior in solution. MD simulations can explicitly model these interactions, providing details about hydrogen bonding, hydrophobic interactions, and the hydration shell around the surfactant molecules researchgate.netnih.govpitt.edu. These simulations can reveal how the solvent influences the conformation of this compound and its propensity for self-assembly. Furthermore, MD simulations can investigate the interactions between this compound and other surfactants in mixed systems, which is relevant for formulations containing multiple surfactants acs.org. Simulations can shed light on synergistic or antagonistic effects in mixed micelle formation and the resulting properties of the mixture.
Predictive Modeling for Structure-Function Relationships
Predictive modeling plays a crucial role in establishing the link between the chemical structure of a molecule and its resulting function or activity researchgate.netarvojournals.orgbiorxiv.orgucsf.edu. For this compound and similar polyol esters, this involves developing models that can forecast properties based on structural characteristics, without the need for extensive experimental synthesis and testing ljmu.ac.ukmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Surface Activity
Quantitative Structure-Activity Relationship (QSAR) is a widely used computational technique that aims to correlate structural and physicochemical descriptors of compounds with their observed activities ljmu.ac.ukmdpi.comnih.govblogspot.com. In the context of surfactants like this compound, QSAR approaches can be employed to model and predict surface activity, such as critical micelle concentration (CMC), surface tension reduction efficiency, and emulsification properties ljmu.ac.ukpolimi.it.
While specific QSAR studies directly focused on this compound's surface activity were not extensively detailed in the search results, the principles of QSAR have been successfully applied to other surfactants and related compounds to understand how structural modifications influence their interfacial properties ljmu.ac.uknih.gov. For instance, studies on other esters and surfactants have shown that properties like lipophilicity and hydrogen bonding capacity are significant factors influencing their behavior at interfaces ljmu.ac.uknih.gov.
A hypothetical QSAR analysis for a series of mannitan fatty acid esters could involve correlating descriptors such as:
Hydrophobicity (e.g., LogP): Represents the balance between the hydrophilic head group and the hydrophobic tail.
Molecular Weight: Influences molecular size and diffusion.
Number of Hydroxyl Groups: Affects the polarity and hydrogen bonding capability of the head group.
Fatty Acid Chain Length: Directly impacts the hydrophobic character.
Topological Descriptors: Describe molecular connectivity and branching mdpi.com.
By building a model using these descriptors and experimental surface activity data for a series of related compounds, it would be possible to predict the surface activity of new, unsynthesized mannitan esters, including variations of this compound with different fatty acid chain lengths or degrees of esterification.
Machine Learning Applications in Polyol Ester Research
Machine learning (ML) techniques are increasingly being integrated into chemical research, offering powerful tools for analyzing complex datasets and building predictive models nih.govtaylorfrancis.comchemrxiv.orgresearchgate.netmit.edu. In the field of polyol ester research, ML can be applied to a variety of tasks, including predicting properties, optimizing synthesis routes, and understanding structure-function relationships nih.govtaylorfrancis.comresearchgate.netresearchgate.net.
For polyol esters like this compound, ML models can be trained on experimental data to predict various properties relevant to their application, such as viscosity, thermal stability, or performance as lubricants or surfactants taylorfrancis.comresearchgate.netresearchgate.net. Unlike traditional QSAR, which often relies on predefined descriptors and linear relationships, ML models can identify complex, non-linear relationships within the data blogspot.comnih.gov.
Examples of machine learning applications in related ester research include:
Predicting the performance of poly-beta-amino-esters (PBAEs) for drug delivery: ML models were used to screen a large library of PBAEs and identify candidates with desired cellular uptake properties nih.govchemrxiv.org. This demonstrates the potential of ML to accelerate the discovery of functional materials.
Evaluating the wear volume of oligoether esters: An interpretable machine learning approach was used to analyze the tribological behavior of oligoether esters, highlighting the utility of ML in predicting performance properties of lubricants researchgate.net.
Predicting the coefficient of performance of refrigeration systems using polyolester oil-based nanolubricants: ML algorithms like support vector regression and Gaussian process regression were employed to predict the performance of systems using polyolester oil-based nanolubricants taylorfrancis.com.
For this compound, ML could be applied to:
Predict surface activity: Train models on a dataset of mannitan esters with varying structures and their measured surface activities to predict the activity of new structures.
Optimize synthesis conditions: Use ML to model the relationship between reaction parameters (temperature, catalyst, reaction time) and the yield or purity of this compound.
Predict physical properties: Develop models to predict properties like melting point, solubility, or viscosity based on molecular structure.
The development of ML models in polyol ester research typically involves:
Data Collection: Gathering experimental data on the properties or activities of a series of polyol esters.
Descriptor Generation: Calculating molecular descriptors for each compound mdpi.com.
Model Training: Using various ML algorithms (e.g., regression, classification, neural networks) to build a predictive model based on the descriptors and experimental data nih.govtaylorfrancis.comchemrxiv.orgresearchgate.net.
Model Validation: Evaluating the performance of the model using a separate test set of data mdpi.com.
While the direct application of ML specifically to this compound was not found in the provided search results, the successful use of these techniques on related polyol esters and surfactants indicates a strong potential for their application to this compound research to accelerate understanding and predict its behavior and properties.
Data Table Example (Hypothetical QSAR Data for Mannitan Esters)
This table presents hypothetical data illustrating the type of information that could be used in a QSAR study for mannitan esters and their surface activity.
| Compound ID | Fatty Acid Chain Length | Number of Hydroxyl Groups | LogP (Computed) | Surface Tension (mN/m) |
| This compound | 12 | 3 | 3.7 | 30.5 |
| Mannitan Monomyristate | 14 | 3 | 4.5 | 29.8 |
| Mannitan Monopalmitate | 16 | 3 | 5.3 | 29.1 |
| Mannitan Monooleate | 18 (1 double bond) | 3 | 5.0 | 28.9 |
| Mannitan Dilaurate | 12 | 2 | 6.5 | 27.2 |
This hypothetical data demonstrates how variations in fatty acid chain length and the number of esterified hydroxyl groups (influencing the remaining free hydroxyls) could be correlated with surface tension, a key indicator of surface activity.
Future Research Directions and Emerging Paradigms in Mannitan Monolaurate Science
Development of Novel Mannitan Monolaurate Derivatives with Tailored Functionalities
Future research is expected to focus on synthesizing novel derivatives of this compound by modifying its structure to impart specific functionalities. This could involve altering the fatty acid chain length or degree of saturation, introducing different head groups, or creating polymeric structures incorporating the this compound moiety. The aim is to tailor properties such as solubility, emulsification stability, interfacial activity, and biodegradability for targeted applications. For instance, modifying the laurate chain could influence its interaction with lipophilic or hydrophilic substances, while changes to the mannitan core might affect its self-assembly behavior or introduce reactive sites for further conjugation. Research into novel phosphoro (di or tri) thioate derivatives, for example, highlights the potential for creating compounds with specific biological activities by structural modification. Similarly, studies on anthraquinone (B42736) amide derivatives demonstrate how structural changes can lead to novel inhibitors with potential applications. The development of such tailored derivatives could expand the use of this compound in diverse fields, including enhanced drug delivery systems, improved personal care products, and more effective industrial processes.
Integration into Advanced Smart Materials and Responsive Systems
An exciting avenue for future research is the integration of this compound into advanced smart materials and responsive systems. Smart materials are designed to react to external stimuli like temperature, pressure, light, or magnetic fields by changing their properties. This compound, with its amphiphilic nature and potential for self-assembly, could serve as a key component in developing such materials. For example, it could be incorporated into responsive gels, emulsions, or films that change viscosity, release encapsulated substances, or alter their surface properties in response to environmental changes. Research in smart materials is transforming various sectors, including aerospace, construction, biomedical devices, and electronics, by enabling adaptive structures, self-healing capabilities, and energy efficiency. The unique characteristics of this compound could contribute to the development of novel smart materials with applications in controlled release (e.g., in agriculture or pharmaceuticals), sensing, or even in the creation of dynamic interfaces.
Sustainable Synthesis and Circular Economy Approaches for this compound Production
Increasing emphasis on sustainability necessitates the development of greener synthesis routes for this compound and its integration into circular economy models. Current research trends in sustainable chemistry focus on using renewable feedstocks, reducing waste, employing energy-efficient processes, and utilizing less hazardous solvents and catalysts. Future work on this compound synthesis could explore enzymatic or biocatalytic methods, which often operate under milder conditions and produce fewer byproducts. Utilizing feedstocks derived from biomass or waste streams aligns with circular economy principles, which aim to keep products and materials in use for as long as possible, decoupling economic activity from finite resource consumption. Research into the sustainable synthesis of other compounds, such as nucleoside phosphoramidites and oxidized Hantzsch esters, demonstrates the feasibility and benefits of adopting green chemistry principles. Implementing circular economy approaches for this compound production would involve designing processes that facilitate the recovery and reuse of materials, minimizing environmental impact and promoting resource efficiency.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Engineering
Advancing the science of this compound will heavily rely on interdisciplinary research efforts. Collaborations between chemists, biologists, and engineers can lead to a deeper understanding of its interactions with biological systems and the development of novel applications. For instance, chemists can synthesize new derivatives, biologists can study their effects on cells or microorganisms, and engineers can design delivery systems or integrate them into functional materials. Interdisciplinary research is crucial in fields like biomedical engineering, where it combines principles from engineering and life sciences to improve health and well-being. The study of nanotechnology also highlights the convergence of chemistry, physics, materials science, biology, and engineering. For this compound, this could involve investigating its potential in drug delivery, exploring its antimicrobial properties in conjunction with biological systems, or developing bio-inspired materials that utilize its surfactant characteristics.
Upscaling of Academic Synthetic Methodologies for Industrial Relevance
A critical step for the broader impact of this compound research is the successful upscaling of promising academic synthetic methodologies to industrial levels. Laboratory-scale synthesis often uses conditions or materials that are not economically or practically feasible for large-scale production. Future research needs to address challenges related to reactor design, process optimization, purification techniques, and cost-effectiveness to translate academic discoveries into industrial reality. This involves developing robust and efficient
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are essential for characterizing Mannitan monolaurate’s structural integrity and purity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR; 1H and 13C) to confirm esterification sites and laurate chain integration, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., ester C=O stretch at ~1730 cm⁻¹), and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to assess purity. Reproducibility requires triplicate runs and comparison with reference spectra from analogous surfactants (e.g., sorbitan esters) .
Q. How can researchers optimize this compound synthesis for high yield and reproducibility?
- Methodological Answer : Employ response surface methodology (RSM) with a central composite design to test variables (e.g., molar ratio of mannitan to lauric acid, catalyst concentration, temperature). Validate via ANOVA to identify significant factors (p < 0.05) and optimize using desirability functions. Document protocols in line with reproducibility standards for esterification reactions .
Q. What are the critical parameters for ensuring batch-to-batch consistency in this compound production?
- Methodological Answer : Standardize raw material sources (e.g., lauric acid purity ≥98%), reaction time (±5% tolerance), and post-synthesis purification steps (e.g., solvent extraction, column chromatography). Include quality control metrics like acid value (<1 mg KOH/g) and hydroxyl value (150–200 mg KOH/g) in supplementary materials .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate this compound’s interaction with lipid bilayers or proteins?
- Methodological Answer : Use all-atom MD simulations (e.g., GROMACS) with force fields (e.g., CHARMM36) to model surfactant-lipid interactions. Parameterize this compound’s partial charges via quantum mechanics (QM) calculations. Validate with experimental techniques like fluorescence anisotropy or surface plasmon resonance (SPR) .
Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial efficacy) for this compound?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., solvent choice, cell line variability). Validate findings via orthogonal assays (e.g., broth microdilution vs. time-kill curves) and report raw data in open repositories (e.g., Zenodo) to enable meta-analysis .
Q. What strategies enhance the stability of this compound in aqueous formulations for drug delivery studies?
- Methodological Answer : Stabilize via pH adjustment (optimal range: 5.0–6.5), encapsulation in cyclodextrins, or co-surfactant systems (e.g., polysorbates). Monitor degradation kinetics using accelerated stability testing (40°C/75% RH) and LC-MS to identify breakdown products .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic) to calculate EC₅₀ values. Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals. Report raw data in supplementary tables with metadata (e.g., cell passage number, incubation time) .
Q. How should researchers document synthetic protocols to ensure reproducibility in multi-step this compound synthesis?
- Methodological Answer : Follow the "experimental" section guidelines from Beilstein Journal of Organic Chemistry: specify reaction vessels, stirring rates, and purification gradients. For novel intermediates, provide HRMS, elemental analysis, and spectral data in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
